

# Application Notes and Protocols: Detecting Elimusertib-Induced DNA Fragmentation with the TUNEL Assay

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## Compound of Interest

Compound Name: *Elimusertib*

Cat. No.: *B605928*

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay for the detection and quantification of DNA fragmentation induced by the ATR inhibitor, **Elimusertib** (BAY-1895344). This document includes an overview of the underlying principles, detailed experimental protocols, and data presentation guidelines.

### Introduction

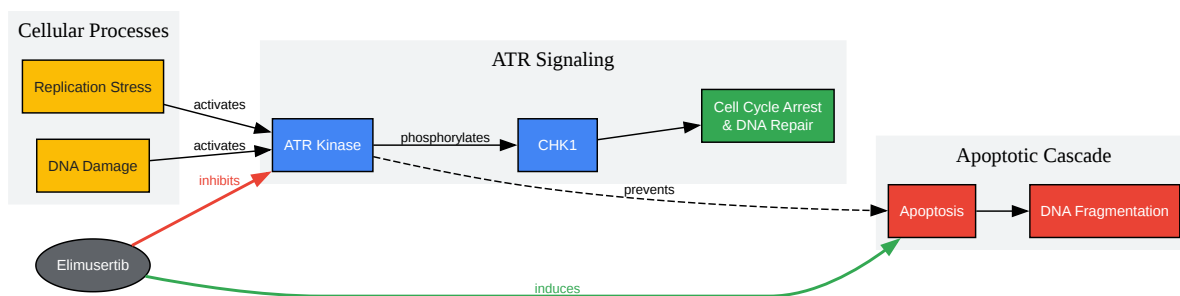
**Elimusertib** is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial component of the DNA damage response (DDR) pathway. By inhibiting ATR, **Elimusertib** disrupts DNA damage checkpoint activation and repair, leading to an accumulation of DNA damage and subsequent induction of apoptosis in cancer cells.<sup>[1][2]</sup> A hallmark of apoptosis is the enzymatic cleavage of DNA into smaller fragments.<sup>[3][4]</sup> The TUNEL assay is a widely used method to detect these DNA fragments in situ, thereby providing a reliable measure of apoptotic cell death.<sup>[5]</sup>

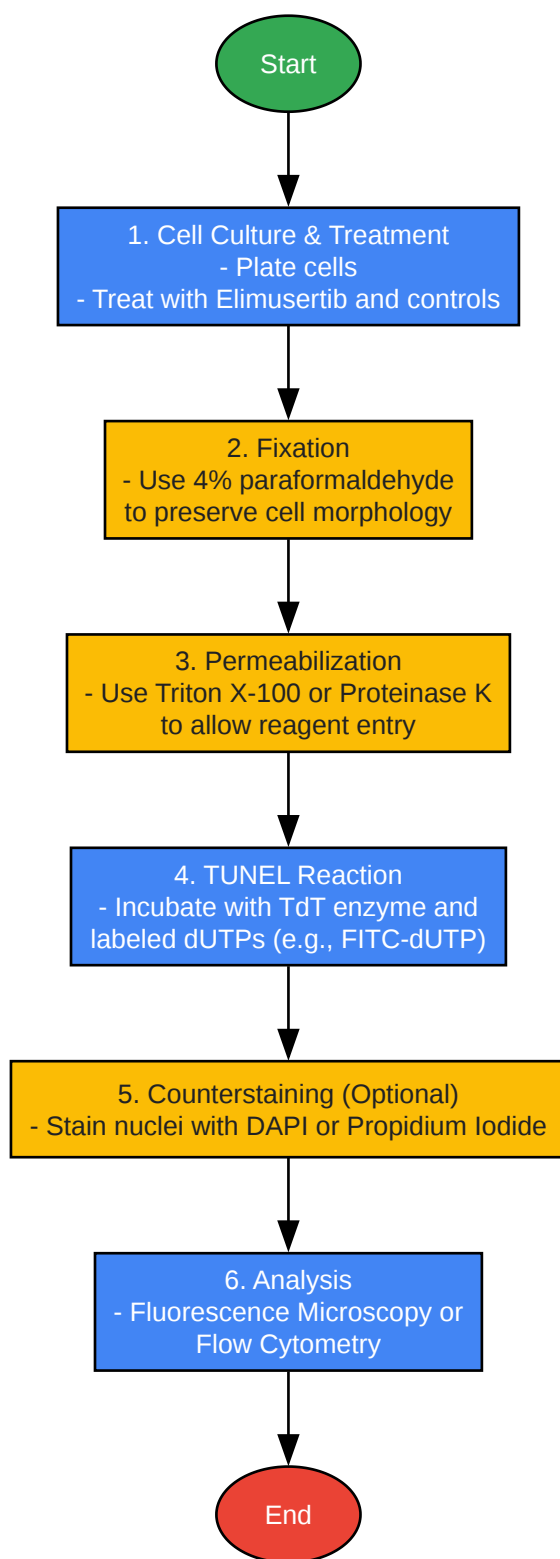
The assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT) to catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.<sup>[5][6]</sup> This labeling allows

for the identification and quantification of apoptotic cells using fluorescence microscopy or flow cytometry.[7]

## Signaling Pathway of Elimusertib-Induced DNA Fragmentation

**Elimusertib** targets the ATR kinase, which is a key sensor of single-stranded DNA (ssDNA) and replication stress.[8] In cancer cells, which often exhibit high levels of replication stress, ATR activity is critical for maintaining genomic integrity and cell survival.[8][9] Inhibition of ATR by **Elimusertib** leads to the collapse of replication forks, the accumulation of DNA double-strand breaks, and ultimately, cell death through apoptosis.[2][9][10]





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